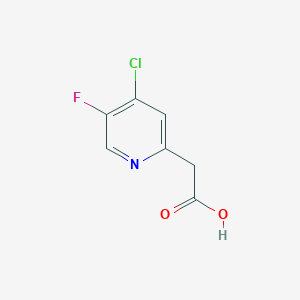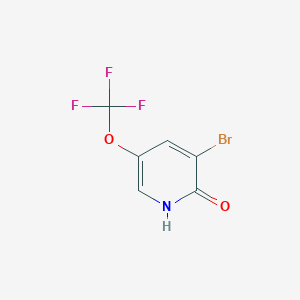![molecular formula C15H25NO3 B13440560 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy is a complex organic compound known for its unique structural properties. It is characterized by a spirocyclic framework, which includes a nitrogen atom and a carboxyl group.
Preparation Methods
The synthesis of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reducing agents such as hydrogen or hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy has several scientific research applications:
Magnetic Resonance Imaging (MRI): It can be used as an organic radical contrast agent, enhancing the quality of MRI scans.
Reduction Kinetics Studies: The compound is useful in studying the reduction kinetics of sterically shielded pyrrolidine nitroxides, providing insights into reaction mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry.
Mechanism of Action
The mechanism of action of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves its interaction with molecular targets through its spirocyclic structure. The compound’s unique framework allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target molecules, leading to desired biological effects .
Comparison with Similar Compounds
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy can be compared to other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in functional groups and applications.
Spirooxindoles: Known for their biological activity, spirooxindoles have a different core structure but exhibit some overlapping properties with this compound.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of a carboxyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
7-hydroxy-7-azadispiro[5.1.58.26]pentadecane-14-carboxylic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(18)12-11-14(7-3-1-4-8-14)16(19)15(12)9-5-2-6-10-15/h12,19H,1-11H2,(H,17,18) |
InChI Key |
WHJSYENWZNDHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C3(N2O)CCCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


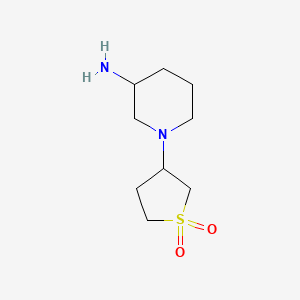
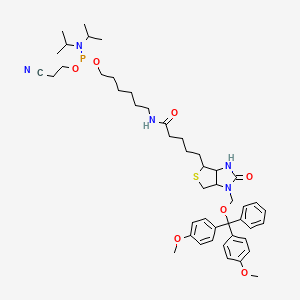
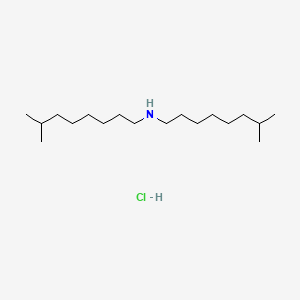
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
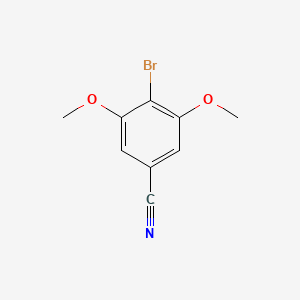
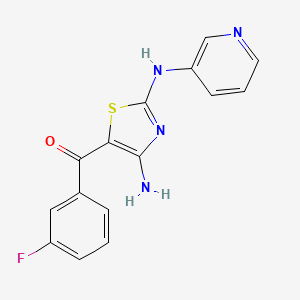
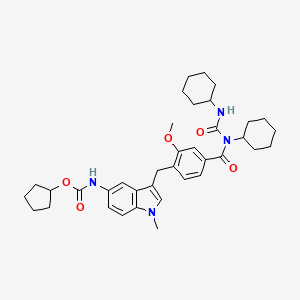
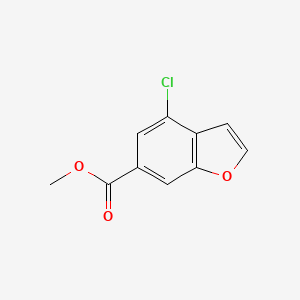
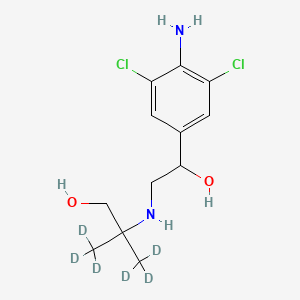
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
